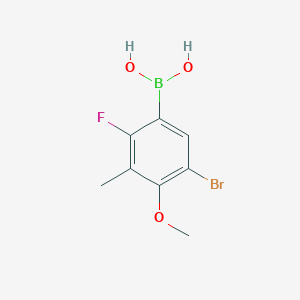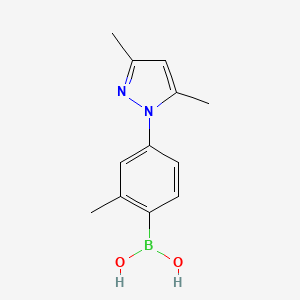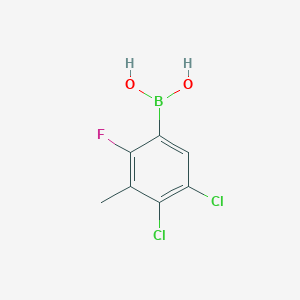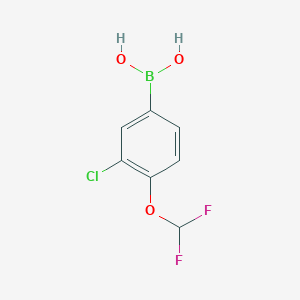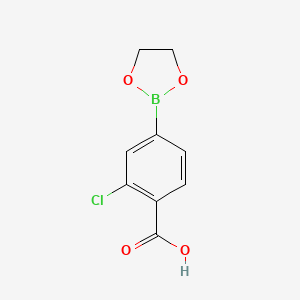![molecular formula C15H15Br B8203883 1-Bromo-4-[1-(p-tolyl)ethyl]benzene](/img/structure/B8203883.png)
1-Bromo-4-[1-(p-tolyl)ethyl]benzene
Übersicht
Beschreibung
1-Bromo-4-[1-(p-tolyl)ethyl]benzene is a useful research compound. Its molecular formula is C15H15Br and its molecular weight is 275.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-[1-(p-tolyl)ethyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-[1-(p-tolyl)ethyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalyst in Synthesis : It serves as an efficient catalyst for the one-pot synthesis of 3-substituted indoles, yielding good to high results from indole, aldehydes, and aryl compounds (Ghorbani‐Vaghei, Shahbazi, & Toghraei-Semiromi, 2014).
Conformational Analysis : It is utilized in the conformational analysis of substituted nitroethenes in solution (Chachkov et al., 2008).
Ring Halogenations : The compound plays a role in ring halogenations of polyalkylbenzenes, particularly in preparing 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
Synthesis of Bromo-Compounds : It is used in synthesizing various 4-bromo-compounds, including 1-aryl-3-benzoyl-4-hydroxypyrazoles and 1-aryl-3-benzoyl-5-arylpyrazoles (Garg & Singh, 1970).
Synthesis of Pyran-Carbonitriles : It assists in synthesizing 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles (Zhuo, Wyler, & Schenk, 1995).
Graphene Nanoribbons Synthesis : As a precursor, it aids in the bottom-up synthesis of planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths (Patil et al., 2012).
Protecting Group and Reagent : It serves as a stable protecting group for hydroxyl groups, a reagent for p-bromobenzylation, and a substrate for Suzuki type coupling reactions (Herzner & Seeberger, 2003).
Dendritic Extension : This compound offers an efficient route to molecular building block precursors for dendritic extension, establishing a modular methodology for assembly and organization of connectivity (Casado & Stobart, 2000).
Dihalo Derivative Studies : As a dihalo derivative, it is used in studies related to (bromoalkyl)benzenes with bromine atoms directly bonded to the benzene ring (Modelli, 2005).
Synthesis of Benzyne Precursors : It is a key starting material for synthesizing benzyne precursors, Lewis acid catalysts, and certain luminophores (Reus et al., 2012).
Eigenschaften
IUPAC Name |
1-bromo-4-[1-(4-methylphenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-11-3-5-13(6-4-11)12(2)14-7-9-15(16)10-8-14/h3-10,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYCPCALHJRNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1-(p-tolyl)ethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8203807.png)

![(3aS,3'aS,8aR,8'aR)-8,8a,8',8'a-Tetrahydro-3aH,3'aH-2,2'-biindeno[1,2-d]oxazole](/img/structure/B8203821.png)
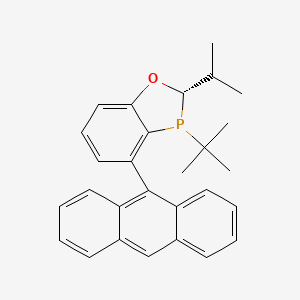
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole](/img/structure/B8203847.png)

